5 Citep

HIV-1 integrase 3′-processing inhibition strand transfer selectivity

5 Citep (5CITEP, 5-ClTEP; CAS 900779-63-7) is a synthetic β-diketo acid (DKA) derivative that belongs to the aryl-β-diketo acid class of HIV-1 integrase (IN) inhibitors. Its chemical structure—1-(5-chloro-1H-indol-2-yl)-3-hydroxy-3-(2H-tetrazol-5-yl)-2-propen-1-one—features a chloroindole moiety and a tetrazole ring, distinguishing it from carboxyl-containing DKAs such as L-708,906.

Molecular Formula C12H8ClN5O2
Molecular Weight 289.68
CAS No. 900779-63-7
Cat. No. B604994
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5 Citep
CAS900779-63-7
Synonyms5-ClTEP;  5 ClTEP;  5ClTEP
Molecular FormulaC12H8ClN5O2
Molecular Weight289.68
Structural Identifiers
SMILESC1=CC2=C(C=C1Cl)C=C(N2)C(=CC(=O)C3=NNN=N3)O
InChIInChI=1S/C12H8ClN5O2/c13-7-1-2-8-6(3-7)4-9(14-8)10(19)5-11(20)12-15-17-18-16-12/h1-5,14,19H,(H,15,16,17,18)/b10-5-
InChIKeyCAMPDSCIVYOSOC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





5 Citep (CAS 900779-63-7): A Mechanistically Distinct HIV-1 Integrase 3′-Processing Inhibitor for Structural Biology and Probe Development


5 Citep (5CITEP, 5-ClTEP; CAS 900779-63-7) is a synthetic β-diketo acid (DKA) derivative that belongs to the aryl-β-diketo acid class of HIV-1 integrase (IN) inhibitors [1]. Its chemical structure—1-(5-chloro-1H-indol-2-yl)-3-hydroxy-3-(2H-tetrazol-5-yl)-2-propen-1-one—features a chloroindole moiety and a tetrazole ring, distinguishing it from carboxyl-containing DKAs such as L-708,906 [2]. Unlike the majority of clinically pursued DKAs that selectively target the strand transfer (ST) step of integration, 5 Citep preferentially inhibits the 3′-processing (3′-P) reaction, making it a critical tool compound for dissecting integrase enzymology rather than a direct antiviral candidate [1][3].

Why 5 Citep Cannot Be Interchanged with Other Diketo Acid HIV-1 Integrase Inhibitors: Mechanistic and Cellular Activity Divergence


Despite sharing the β-diketo acid pharmacophore with well-known IN inhibitors such as L-708,906 and L-731,988, 5 Citep displays a fundamentally opposite step selectivity—inhibiting 3′-processing rather than strand transfer—and a complete absence of antiviral activity in cellular assays [1][2]. Generic substitution of 5 Citep with a strand-transfer-selective DKA (e.g., L-708,906) in biochemical experiments will produce qualitatively different results and invalidate mechanistic conclusions about the 3′-processing step. Conversely, substituting a potent cellular-active DKA with 5 Citep in cell-based antiviral screens will yield false negatives, as 5 Citep lacks cell permeability or target engagement required for antiviral efficacy [3]. The compound's unique binding mode, validated by the first co-crystal structure of any DKA with the HIV-1 IN catalytic core, further precludes direct functional equivalence with later-generation INSTIs [4].

Quantitative Head-to-Head Evidence: 5 Citep Differentiation from DKA-Class HIV-1 Integrase Inhibitors


5 Citep Preferentially Inhibits 3′-Processing, Whereas L-708,906 Selectively Inhibits Strand Transfer: A Mechanistic Dichotomy

In a direct head-to-head comparison using identical oligonucleotide-based IN assays, 5 Citep inhibited 3′-processing with an IC50 of 168.1 ± 33.1 μM but was inactive against DNA strand transfer (IC50 > 690 μM). Conversely, L-708,906 inhibited 3′-processing with an IC50 of 20.5 ± 3.7 μM and strand transfer with an IC50 of 3.5 ± 1.2 μM [1]. Marchand et al. independently confirmed that 5 Citep inhibits 3′-processing at concentrations where L-708,906 is only active on strand transfer [2]. This inverted step selectivity—5 Citep is a 3′-P-preferred inhibitor while L-708,906 is an ST-selective inhibitor—represents a fundamental mechanistic divergence within the DKA class.

HIV-1 integrase 3′-processing inhibition strand transfer selectivity diketo acid mechanism

5 Citep Lacks Antiviral Activity in HIV-1-Infected Cellular Assays, in Contrast to L-708,906 and L-731,988

In cellular assays using HIV-1-infected MT-4 cells, 5 Citep displayed no detectable antiviral activity (EC50 = NA), whereas L-708,906 inhibited HIV-1(IIIB) replication with an EC50 of 12.4 μM [1]. A parallel comparison with L-731,988 from independent data shows L-731,988 EC50 = 1000 nM (1 μM) versus 5 Citep EC50 = NA (not antiviral) [2]. Pais et al. explicitly noted that 'neither 5CITEP nor any other of the indolyl-containing inhibitors exhibit significant antiviral effects in cellular systems' while L-708,906 provides antiviral protection at low micromolar concentrations [3].

HIV-1 antiviral activity cellular efficacy diketo acid comparison EC50

5 Citep Was the First DKA Co-Crystallized with the HIV-1 Integrase Catalytic Core, Providing a Foundational Structural Template

In 1999, Goldgur et al. reported the first—and for several years the only—co-crystal structure of a DKA-class inhibitor bound to the HIV-1 integrase catalytic core domain, resolving the 5 Citep–IN complex at 2.1 Å resolution (PDB: 1QS4) [1]. At the time of publication, no other DKA (including L-708,906 and L-731,988) had been structurally characterized in complex with IN. This structure revealed that 5 Citep binds centrally in the IN active site, making close contacts with the catalytic DDE motif residues (Asp64, Asp116, Glu152) and with Lys156, Lys159, and Gln148—contacts later confirmed by site-directed mutagenesis and photo-crosslinking [2]. The 5 Citep–IN complex subsequently served as the surrogate template for in-silico docking of strand-transfer inhibitors (INSTIs) before INSTI co-crystal structures became available [3].

HIV-1 integrase crystal structure drug design platform DKA binding mode structural biology

5 Citep Is a 10-Fold Weaker Inhibitor of RAG1/2 Recombination Than L-708,906, Indicating Differential Off-Target Profiles

A comprehensive review of integrase inhibitor cross-reactivity against DDE transposases reported that 5 Citep is a significantly less efficient inhibitor of RAG1/2-mediated recombination compared to L-708,906, exhibiting a 10-fold lower potency across all RAG assays [1]. The review further noted that 5 Citep exhibited an IC50 of 2.1 μM in a strand transfer assay context. While the review aggregates data from multiple primary studies, this quantitative differential suggests that 5 Citep's indole-tetrazole scaffold confers a distinct selectivity profile against the RAG recombinase relative to the carboxyl-containing DKA L-708,906 [2].

RAG1 recombinase off-target inhibition DDE transposase selectivity immunotoxicity risk

5 Citep Serves as a Validated Surrogate for the Integrase–Viral DNA Complex in In-Silico Docking Studies

Savarino (2007) demonstrated that the 5 Citep–IN co-crystal structure (PDB 1QS4) can be employed as a validated surrogate template to model the IN–viral DNA complex for in-silico docking of candidate strand-transfer inhibitors (INSTIs) [1]. The study showed that docking into the 5 Citep-bound IN structure replicated experimentally observed contacts between INSTIs and IN residues, with binding poses that matched subsequent INSTI co-crystal structures. This approach was necessitated by the absence, at the time, of experimental structures of INSTIs in complex with IN, and the 5 Citep template was shown to recapitulate key interactions including metal chelation at the DDE motif and occupancy of the putative viral DNA binding site [2]. By contrast, DKA scaffolds such as L-708,906, lacking their own co-crystal structures, could not provide an equivalent experimentally validated docking platform.

in-silico docking integrase-DNA complex surrogate structure-based virtual screening INSTI design

QM/MM Simulations Reveal Distinct Inhibition Mechanisms for 5 Citep Versus Its DKA Derivative at the Atomic Level

Hybrid quantum mechanical/molecular mechanical (QM/MM) molecular dynamics simulations of the HIV-1 IN–5 Citep complex versus the IN–DKA complex revealed significant differences in the inhibition mechanisms of the two inhibitors [1]. The comparison identified that residues 116–119 of the IN active site loop exhibit differential conformational dynamics and interaction energies when bound to 5 Citep compared to the DKA derivative. A separate QM/MM study demonstrated that 5 Citep's inhibition of IN is metal-dependent, with distinct binding energetics in the presence of Mg²⁺ versus Mn²⁺, providing atomic-level insight into its chelation mode at the catalytic DDE motif . These computational comparisons establish 5 Citep as a mechanistically distinct reference compound for studying metal-dependent integrase inhibition at atomic resolution.

QM/MM simulation HIV-1 integrase inhibition mechanism binding energy molecular dynamics

Validated Application Scenarios for 5 Citep (CAS 900779-63-7) Based on Quantitative Differentiation Evidence


Step-Specific Biochemical Dissection of HIV-1 Integrase 3′-Processing

5 Citep is the only DKA-class inhibitor that retains measurable 3′-processing inhibitory activity (IC50 = 168.1 μM) while being completely inactive on strand transfer (IC50 > 690 μM) [1]. This makes it the reagent of choice for biochemical experiments requiring selective blockade of the 3′-processing step without confounding strand transfer inhibition. Researchers studying the kinetic coupling between 3′-P and ST, or validating novel 3′-P-specific assay formats, should use 5 Citep as the reference 3′-P inhibitor, with L-708,906 as the ST-selective comparator [2].

Structural Biology and Crystallography: Reference Ligand for HIV-1 Integrase Active Site Studies

The 5 Citep–IN co-crystal structure (PDB 1QS4, 2.1 Å resolution) remains the foundational structural template for the DKA class [3]. Crystallography groups solving novel IN–inhibitor complexes should use 5 Citep as a positive control for co-crystallization and as a reference for superimposing novel ligand binding modes. The established contacts with the DDE motif (Asp64, Asp116, Glu152) and peripheral residues (Lys156, Lys159, Gln148) provide a validated pharmacophoric map [4].

In-Silico Docking and Molecular Dynamics: Calibration Standard for the IN Active Site

The 5 Citep–IN complex has been experimentally validated as a surrogate for the IN–viral DNA complex in docking simulations [5]. Computational groups performing virtual screening against the HIV-1 IN active site should use the 5 Citep-bound conformation (PDB 1QS4) for receptor preparation and docking protocol calibration. QM/MM simulation teams can reference published 5 Citep–IN interaction energies and metal-dependence data as benchmarks [6].

Selectivity Profiling Against Host DDE Transposases (RAG1/2 Cross-Reactivity Assessment)

For toxicology and selectivity screening programs, 5 Citep serves as a low-RAG-activity comparator compound. It is ~10-fold less active against RAG1/2 recombination than L-708,906, providing a distinct selectivity reference point when assessing the off-target profile of novel integrase inhibitor candidates against host recombinases [7].

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